5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique fused ring system that includes both a pyrazole and a pyridine ring, with a nitro group located at the 5-position. Its distinctive structure makes it an interesting subject for research across various scientific domains, particularly in medicinal chemistry and materials science. The compound is identified by the chemical formula and has the CAS number 1186609-73-3.
5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be classified as:
The synthesis of 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves cyclization reactions using appropriate precursors under controlled conditions. One prevalent method includes:
The synthesis may also involve other methodologies such as:
The molecular structure of 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one consists of:
Key structural data include:
5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can participate in various chemical reactions including:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include:
The mechanism of action for 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one primarily relates to its potential biological activities. The presence of the nitro group significantly influences its reactivity and interaction with biological targets.
The nitro group can undergo reduction to form an amino group which may enhance the compound's ability to interact with biological macromolecules. This transformation is crucial for its pharmacological properties and potential therapeutic applications.
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data or analyses indicate that these properties make it suitable for various applications in medicinal chemistry.
5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has significant potential applications in several scientific fields:
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in drug discovery due to their structural mimicry of purine bases (adenine/guanine), enabling targeted interactions with biological macromolecules. Over 300,000 derivatives of the 1H-tautomer have been synthesized, documented across 5,500 references (including 2,400 patents), underscoring their chemical versatility and therapeutic relevance [1]. This bicyclic framework features five modifiable positions (N1, C3, C4, C5, C6), allowing extensive structure-activity relationship (SAR) exploration. Substitution patterns significantly influence bioactivity:
Table 1: FDA-Approved Drugs Containing Pyrazolo[3,4-b]pyridine Motifs | Drug Name | Target | Approval Year | Clinical Application |
---|---|---|---|---|
Alectinib Hydrochloride | Anaplastic lymphoma kinase (ALK) | 2015 | Non-small cell lung cancer | |
Brigatinib | ALK/STAT3/AKT | 2017 | ALK-positive metastatic NSCLC | |
Lorlatinib | ALK/ROS1 | 2018 | Advanced ALK-positive NSCLC | |
Midostaurin | FLT3 kinase | 2017 | Acute myeloid leukemia | |
Gilteritinib | FLT3 | 2018 | Relapsed/refractory AML |
These agents exploit the scaffold’s capacity to inhibit tyrosine kinases, validated by 14 compounds in clinical development (7 experimental, 5 investigational, 2 approved) [1] . Broad-spectrum antiviral applications are emerging, with derivatives inhibiting Adaptor Associated Kinase 1 (AAK1) to disrupt viral trafficking in dengue and Ebola infections [7].
Nitration of pyrazolo[3,4-b]pyridines is regioselectively governed by electronic and steric factors. The C5 position exhibits heightened electrophilic susceptibility due to resonance effects from the fused pyrazole ring, directing nitro-group installation. For 5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (molecular formula: C₆H₄N₄O₃; SMILES: C1=C(C=NC2=C1C(=O)NN2)N+[O-]), nitration proceeds via electrophilic aromatic substitution (SEAr) under strong acid conditions (e.g., fuming HNO₃) [7]. Key synthetic considerations include:
Table 2: Comparative Reactivity of Positions in Pyrazolo[3,4-b]pyridine Nitration | Position | Electrostatic Potential (eV) | Preferred Reaction Conditions | Functionalization Yield (%) |
---|---|---|---|---|
C3 | +0.08 | Radical nitration (NIS/AIBN) | 40–55 | |
C4 | -0.12 | Diazotization/SNAr | 30–50 | |
C5 | +0.21 | Fuming HNO₃, 0°C | 75–90 | |
C6 | -0.05 | Pd-catalyzed coupling | 60–70 |
The nitro group profoundly alters electronic properties, reducing HOMO energy (-8.2 eV vs. -7.5 eV for non-nitrated analogs) and enhancing dipole moments (5.34 D), thereby improving DNA intercalation and kinase inhibition [3] [6].
Tautomerism critically influences the physicochemical and biological behavior of 5-nitro-substituted pyrazolopyridinones. Experimental and computational studies confirm the dominance of the 1H-tautomer (3-oxo form) over the 2H-tautomer (3-hydroxy form) due to:
Tautomeric equilibria are further modulated by substituents:
Table 3: Tautomeric Distribution in Pyrazolo[3,4-b]pyridin-3-ones | Substituent | 1H-Tautomer Population (%) | 2H-Tautomer Population (%) | Dominant Stabilizing Force |
---|---|---|---|---|
5-NO₂, N1–H | >99 | <1 | Aromaticity + intramolecular H-bond | |
5-NO₂, N1–CH₃ | 100 | 0 | Aromaticity + absence of N1–H | |
5-CH₃, N1–H | 93 | 7 | Conjugated carbonyl | |
5-NH₂, N1–H | 88 | 12 | Resonance-assisted H-bonding |
Quantum-chemical calculations (B3LYP/6-311++G(3df,3pd)) corroborate experimental findings, showing consistent energy hierarchies across gas and solvent phases [5] [8]. This tautomeric precision is essential for rational drug design, as misassignment leads to erroneous SAR interpretations.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0